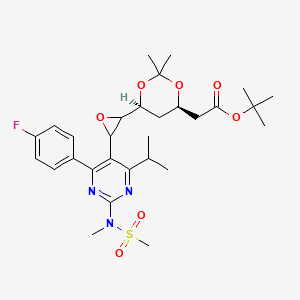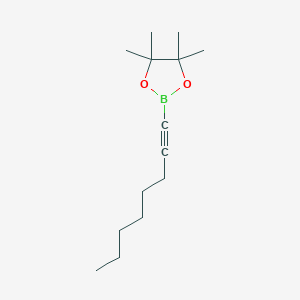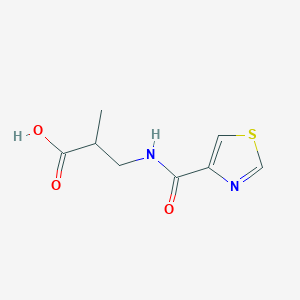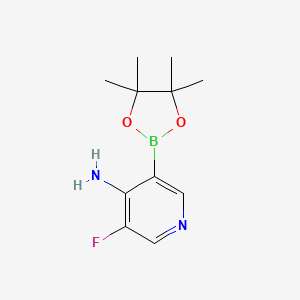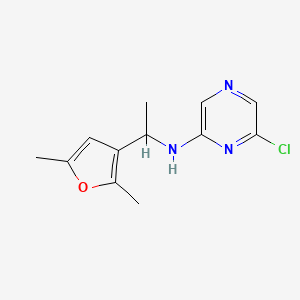
6-Chloro-N-(1-(2,5-dimethylfuran-3-yl)ethyl)pyrazin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-N-(1-(2,5-dimethylfuran-3-yl)ethyl)pyrazin-2-amine is an organic compound with the molecular formula C12H14ClN3O. This compound is characterized by the presence of a pyrazine ring substituted with a chloro group and an amine group, which is further substituted with a 2,5-dimethylfuran-3-yl ethyl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N-(1-(2,5-dimethylfuran-3-yl)ethyl)pyrazin-2-amine can be achieved through a multi-step process involving the following key steps:
Formation of 2,5-Dimethylfuran-3-yl Ethanone: This intermediate can be synthesized by the reaction of 2,5-dimethylfuran with an appropriate acylating agent.
Amination of Pyrazine: The pyrazine ring is aminated using ammonia or an amine source to introduce the amine group at the 2-position.
Chlorination: The chloro group is introduced at the 6-position of the pyrazine ring using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Coupling Reaction: The final step involves coupling the 2,5-dimethylfuran-3-yl ethanone with the aminated and chlorinated pyrazine derivative under suitable conditions, such as the presence of a base and a coupling reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-N-(1-(2,5-dimethylfuran-3-yl)ethyl)pyrazin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: The nitro group, if present, can be reduced to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, thiourea, or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of furanones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted pyrazine derivatives with various functional groups.
Applications De Recherche Scientifique
6-Chloro-N-(1-(2,5-dimethylfuran-3-yl)ethyl)pyrazin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mécanisme D'action
The mechanism of action of 6-Chloro-N-(1-(2,5-dimethylfuran-3-yl)ethyl)pyrazin-2-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the specific biological activity being investigated.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Chloro-N-(1-(2,5-dimethylfuran-3-yl)ethyl)pyrazin-2-amine: Characterized by the presence of a chloro group and a 2,5-dimethylfuran-3-yl ethyl group.
6-Bromo-N-(1-(2,5-dimethylfuran-3-yl)ethyl)pyrazin-2-amine: Similar structure but with a bromo group instead of a chloro group.
6-Chloro-N-(1-(2,5-dimethylthiophene-3-yl)ethyl)pyrazin-2-amine: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2,5-dimethylfuran-3-yl ethyl group can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C12H14ClN3O |
|---|---|
Poids moléculaire |
251.71 g/mol |
Nom IUPAC |
6-chloro-N-[1-(2,5-dimethylfuran-3-yl)ethyl]pyrazin-2-amine |
InChI |
InChI=1S/C12H14ClN3O/c1-7-4-10(9(3)17-7)8(2)15-12-6-14-5-11(13)16-12/h4-6,8H,1-3H3,(H,15,16) |
Clé InChI |
WUUNKPLDPYKTGB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(O1)C)C(C)NC2=CN=CC(=N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-[2,6-bis(2-fluorophenyl)phenyl]phenyl]-dicyclohexylphosphane](/img/structure/B14906186.png)
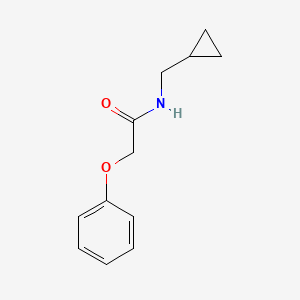

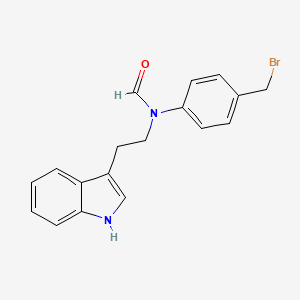
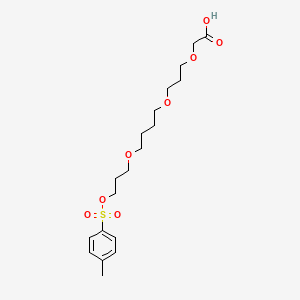
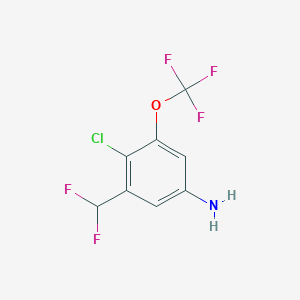
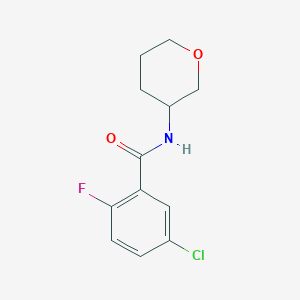
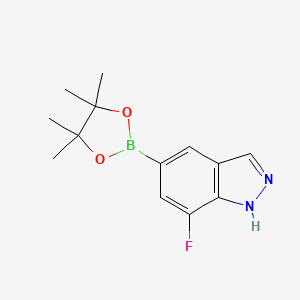
![1-Bromoimidazo[1,2-a]quinoxalin-4-amine](/img/structure/B14906238.png)

